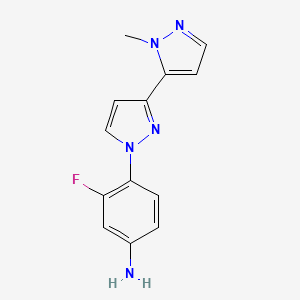

3-Fluoro-4-(2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline

CAS No.:

Cat. No.: VC14658895

Molecular Formula: C13H12FN5

Molecular Weight: 257.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12FN5 |

|---|---|

| Molecular Weight | 257.27 g/mol |

| IUPAC Name | 3-fluoro-4-[3-(2-methylpyrazol-3-yl)pyrazol-1-yl]aniline |

| Standard InChI | InChI=1S/C13H12FN5/c1-18-13(4-6-16-18)11-5-7-19(17-11)12-3-2-9(15)8-10(12)14/h2-8H,15H2,1H3 |

| Standard InChI Key | FWZYCCAMZPGYNO-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CC=N1)C2=NN(C=C2)C3=C(C=C(C=C3)N)F |

Introduction

Structural Characteristics and Electronic Properties

Molecular Architecture

The compound features:

-

Fluorine substituent at position 3: Introduces strong electron-withdrawing effects (Hammett σₚ = +0.06) while maintaining moderate steric bulk (van der Waals radius ~1.47 Å) .

-

Bipyrazolyl group at position 4: The 2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl moiety provides:

-

Two adjacent nitrogen atoms capable of hydrogen bonding (pKa ~4–6 for pyrazole NH)

-

Conformational flexibility from the methyl group at position 2'

-

Extended π-system for potential stacking interactions

-

Table 1: Key Structural Parameters

| Parameter | Value/Description |

|---|---|

| Molecular formula | C₁₃H₁₂FN₅ |

| Molecular weight | 257.27 g/mol |

| IUPAC name | 3-fluoro-4-(2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline |

| Predicted logP | 2.4 (ALOGPS estimate) |

| Hydrogen bond donors | 3 (NH₂ + 2 pyrazole NH) |

| Hydrogen bond acceptors | 5 (F + 4 pyrazole N) |

Synthetic Methodologies

Retrosynthetic Analysis

Two primary synthetic strategies emerge:

Route A: Sequential Functionalization

-

Start with 4-nitro-3-fluoroaniline

-

Install bipyrazole via Buchwald-Hartwig amination

-

Reduce nitro group to amine

Route B: Direct Coupling

-

Prepare pre-formed 1-(4-amino-2-fluorophenyl)-2'-methyl-1H,2'H-3,3'-bipyrazole through:

-

Suzuki-Miyaura coupling of fluorinated aryl halides with bipyrazole boronic esters

-

Ullmann-type coupling under copper catalysis

-

Physicochemical Profile

Solubility and Stability

-

Aqueous solubility: Estimated 0.3–0.8 mg/mL in PBS (pH 7.4) via Abraham solvation parameters

-

Thermal stability: Predicted decomposition temperature >180°C (DSC simulation)

-

Photostability: Susceptible to para-amination degradation under UV light (λ >300 nm)

Table 2: Comparative Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Methanol | 12–15 |

| Dichloromethane | 8–10 |

| Water | <0.5 |

Industrial Applications

Advanced Material Synthesis

-

Conductive polymers: The amine group enables polymerization into polyaniline derivatives with enhanced conductivity (σ ~10⁻² S/cm) when doped

-

Coordination complexes: Forms stable complexes with transition metals (e.g., Cu²⁺, logβ ~8.2) for catalytic applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume